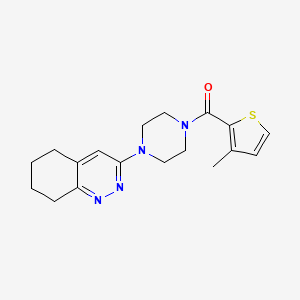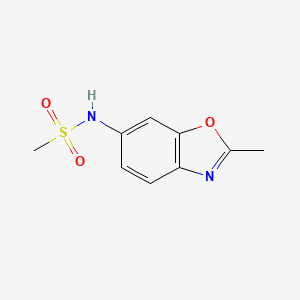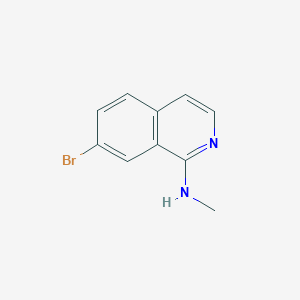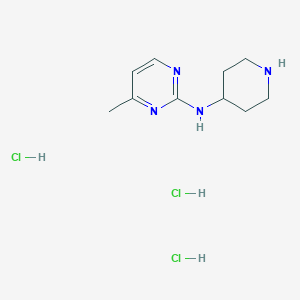
4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine trihydrochloride" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various pharmacological properties. The papers provided discuss the synthesis and properties of structurally related compounds, which include substituted piperidines, pyrrolidines, and pyrimidinones, as well as their potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves several steps, including lithiation, conjugate additions, and diastereoselective substitutions. For instance, (-)-Sparteine mediated lithiations of N-Boc-allylic and benzylic amines provide intermediates for the synthesis of substituted piperidines and pyrrolidines . Another method involves the reaction of (hetero)aromatic C-nucleophiles with N-substituted pyrimidin-2-amines in the presence of trifluoroacetic acid . Additionally, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, is described, which involves telescoped steps starting from commercially available precursors .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis . These techniques help in determining the arrangement of atoms within the molecule and the stereochemistry of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their selectivity and the ability to introduce various functional groups into the pyrimidine core. For example, the nucleophilic attack of amines on trichloropyrimidine leads to the formation of new pyrimidines with potential pharmacological properties . The reactions are designed to achieve high yields and selectivity for the desired isomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of various substituents on the pyrimidine ring. These properties are crucial for their potential pharmacological activities. For instance, some of the synthesized compounds exhibit antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties . Additionally, certain derivatives have been evaluated as dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ .
Applications De Recherche Scientifique
Antibacterial Activity
4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine derivatives exhibit notable antibacterial properties. In a study, various compounds including this chemical structure were synthesized and tested for antibacterial effectiveness. These compounds demonstrated significant activity against bacterial strains, highlighting their potential use in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antitumor Activity
Some derivatives of 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine, specifically aminopiperidine derivatives, have been evaluated for their antitumor properties. These compounds, when used in combination with other chemotherapeutic agents, exhibited significant cytotoxic activity against specific types of cancer cells, indicating their potential in cancer therapy (Aldobaev, Mikhina, & Present, 2021).
Anti-angiogenic and DNA Cleavage Activities
Certain N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, closely related to 4-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine, have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of anticancer properties, suggesting the role of these compounds in cancer research and treatment (Kambappa et al., 2017).
Pharmaceutical Synthesis
The compound is also a key intermediate in pharmaceutical synthesis. For example, its derivative has been used in the synthesis of deoxycytidine kinase inhibitors, highlighting its significance in medicinal chemistry and drug development (Zhang et al., 2009).
Miscellaneous Applications
Other studies have explored diverse applications of this compound and its derivatives, such as in the development of new antiemetic agents, sigma-1 receptor antagonists for neuropathic pain, and dual-action hypoglycemic agents, demonstrating its wide-ranging potential in various therapeutic areas (Mattioda et al., 1975); (Lan et al., 2014); (Song et al., 2011).
Mécanisme D'action
Mode of Action
It’s known that similar compounds inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation .
Biochemical Pathways
The compound may affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in cell cycle regulation, promoting both cell proliferation and survival . The compound may also affect the mitochondrial electron transport chain, specifically acting as an inhibitor to complex I .
Pharmacokinetics
The optimization of lipophilic substitution within a series of similar compounds provided atp-competitive, nano-molar inhibitors .
Result of Action
Similar compounds have been found to promote cell proliferation and survival .
Safety and Hazards
Orientations Futures
The future directions in the field of piperidine derivatives are focused on the design of the push–pull molecules themselves, research is focused also on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity . A classical approach to solve this problem includes the incorporation of the push–pull chromophores into a polymeric matrix as well as the incorporation of these molecules as guests into layered inorganic compounds, which might serve as the host carriers .
Propriétés
IUPAC Name |
4-methyl-N-piperidin-4-ylpyrimidin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-8-2-7-12-10(13-8)14-9-3-5-11-6-4-9;;;/h2,7,9,11H,3-6H2,1H3,(H,12,13,14);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXWFPEEOFYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

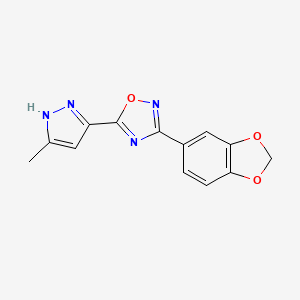
![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)
![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)
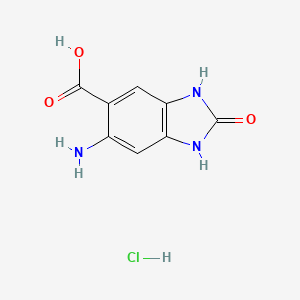
![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)
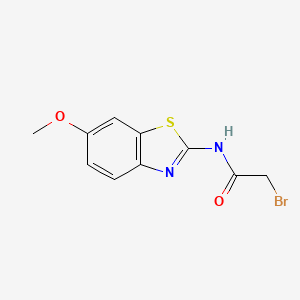
![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)


![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)
